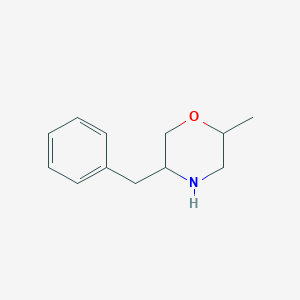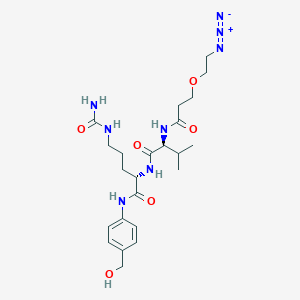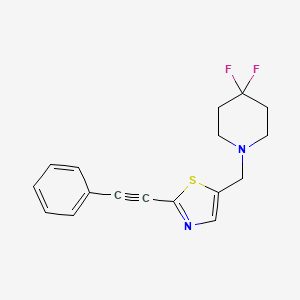
5-Benzyl-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-methylmorpholine is a heterocyclic organic compound that belongs to the morpholine family Morpholines are characterized by a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methylmorpholine typically involves the reaction of benzylamine with 2-methyl-1,4-butanediol under acidic conditions. The reaction proceeds through a cyclization process, forming the morpholine ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
5-Benzyl-2-methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, this compound may disrupt the cell membrane of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound of the morpholine family, lacking the benzyl and methyl substituents.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
Benzylmorpholine: A derivative with a benzyl group on the nitrogen atom.
Uniqueness
5-Benzyl-2-methylmorpholine is unique due to the presence of both benzyl and methyl substituents on the morpholine ring. These substituents enhance its chemical reactivity and potential biological activity compared to other morpholine derivatives. The combination of these substituents also provides a unique scaffold for designing new compounds with specific properties and applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-benzyl-2-methylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-10-8-13-12(9-14-10)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
OLDFUGLZCZSWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one](/img/structure/B12335106.png)



![5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12335122.png)
![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12335127.png)

![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)

![1-Piperidinecarboxylic acid, 4-cyano-4-[(3-fluorophenyl)amino]-2-methyl-, phenylmethyl ester](/img/structure/B12335168.png)




